3-(3,4-Dimethoxyphenyl)-5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
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Overview
Description
3-(3,4-Dimethoxyphenyl)-5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring or the aromatic rings, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,4-Dimethoxyphenyl)-5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, oxadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes. Their unique electronic properties make them suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the additional oxadiazole ring and dimethylphenyl group.
5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole: Lacks the 3,4-dimethoxyphenyl group.
1,3,4-Oxadiazole derivatives: Various derivatives with different substituents on the oxadiazole ring.
Uniqueness
The uniqueness of 3-(3,4-Dimethoxyphenyl)-5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole lies in its specific combination of substituents, which may confer unique biological and chemical properties. Its dual oxadiazole rings and specific aromatic substituents make it a versatile compound for various applications.
Properties
Molecular Formula |
C21H20N4O4 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H20N4O4/c1-12-7-13(2)9-15(8-12)21-24-23-19(28-21)11-18-22-20(25-29-18)14-5-6-16(26-3)17(10-14)27-4/h5-10H,11H2,1-4H3 |
InChI Key |
NXZARLVRBMZYQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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